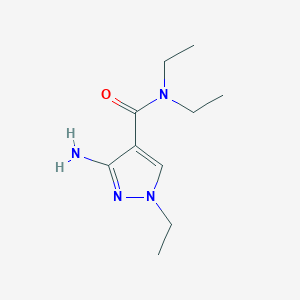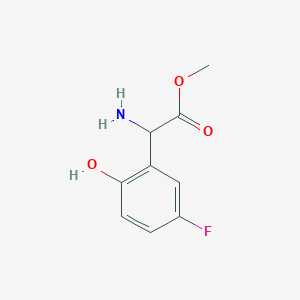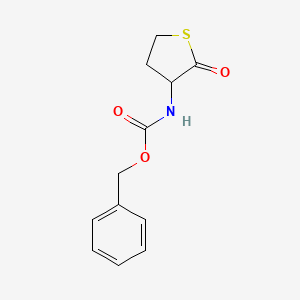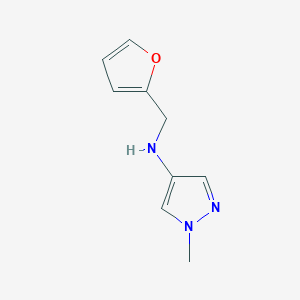![molecular formula C11H15F2N5O B11731540 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1855951-31-3](/img/structure/B11731540.png)
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound with a molecular formula of C11H16ClF2N5O. This compound is characterized by the presence of two pyrazole rings, a difluoroethyl group, and an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps. The starting materials include 1H-pyrazole and 2,2-difluoroethylamine. The synthesis process involves:
Formation of the pyrazole ring: This is achieved through cyclization reactions involving hydrazine and 1,3-diketones.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole ring with 2,2-difluoroethylamine under controlled conditions.
Formation of the ethan-1-ol moiety: This is achieved through the reaction of the intermediate compound with ethylene oxide.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch reactors: Used for the initial formation of the pyrazole ring.
Continuous flow reactors: Employed for the subsequent steps to ensure consistent product quality.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The difluoroethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved include:
Enzyme inhibition: The compound inhibits specific enzymes, leading to altered metabolic pathways.
Protein binding: The compound binds to proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-difluoroethyl)-1H-pyrazole
- 2-(difluoroethylamino)-1H-pyrazole
- 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
Uniqueness
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of two pyrazole rings and the ethan-1-ol moiety. This unique structure imparts specific chemical properties, such as enhanced binding affinity and specificity, making it valuable in various scientific research applications.
Propriétés
Numéro CAS |
1855951-31-3 |
|---|---|
Formule moléculaire |
C11H15F2N5O |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
2-[3-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H15F2N5O/c12-10(13)8-18-7-9(6-15-18)5-14-11-1-2-17(16-11)3-4-19/h1-2,6-7,10,19H,3-5,8H2,(H,14,16) |
Clé InChI |
UXCZFOHKDRJVRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1NCC2=CN(N=C2)CC(F)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731478.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731479.png)


![{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine](/img/structure/B11731492.png)
![2-methoxy-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11731494.png)
![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731500.png)

![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)
![[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride](/img/structure/B11731522.png)

![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731536.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanamine](/img/structure/B11731537.png)
